2-Amino-4-methylbenzothiazole
Overview
Description
2-Amino-4-methylbenzothiazole is the major degradation product of dufulin pesticide. Adsorption of this compound on colloidal silver particles has been investigated by surface enhanced Raman scattering technique.
This compound is a white powder. (NTP, 1992)
Scientific Research Applications
Antitumor Properties : 2-Amino-4-methylbenzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have shown promising antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, generating active metabolites effective against human mammary carcinoma cell lines and certain xenograft tumors (Bradshaw et al., 2002).
Analytical Chemistry : A method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) has been established, proving rapid and accurate for measuring this compound (Yuan, 2011).
Surface Enhanced Raman Scattering Studies : The adsorption behavior of this compound on colloidal silver particles has been studied using surface-enhanced Raman scattering (SERS). This research provides insights into the molecular interactions and adsorption sites of the molecule (Sarkar et al., 2005).
Antibacterial Applications : Schiff bases derived from this compound have been synthesized and their Zn(II) chelates showed antibacterial properties against species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
Corrosion Inhibition : this compound, when used in combination with other compounds, has shown to protect mild steel in acidic environments. This highlights its potential use in corrosion inhibition (Shainy et al., 2017).
Safety and Hazards
2-Amino-4-methylbenzothiazole is harmful if swallowed . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
Mechanism of Action
Target of Action
2-Amino-4-methylbenzothiazole is a compound with a wide range of applications in human and veterinary medicine . . It’s known to be a major degradation product of the pesticide dufulin , suggesting it may interact with biological targets related to the action of this pesticide.
Mode of Action
It’s known that the compound can adsorb onto colloidal silver particles, which has been investigated using surface-enhanced raman scattering techniques . This suggests that the compound may interact with its targets through adsorption processes.
Biochemical Pathways
Benzothiazoles, a class of compounds to which this compound belongs, are known to have a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activity associated with benzothiazoles , it’s likely that the compound’s action results in a variety of molecular and cellular effects.
Action Environment
It’s known that the compound is sensitive to moisture , suggesting that humidity could influence its stability and potentially its action and efficacy.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIATXVEXOFBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID9024487 | |
Record name | 2-Amino-4-methylbenzothiazole | |
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Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19780 | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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CAS No. |
1477-42-5 | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Record name | 2-Amino-4-methylbenzothiazole | |
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Record name | 2-Amino-4-methylbenzothiazole | |
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Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Record name | 2-Benzothiazolamine, 4-methyl- | |
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Record name | 2-Amino-4-methylbenzothiazole | |
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Record name | 4-methylbenzothiazol-2-ylamine | |
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Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Melting Point |
279 to 282 °F (NTP, 1992) | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 2-amino-4-methylbenzothiazole?
A1: this compound (C8H8N2S) exhibits a benzothiazole core structure with an amino group at the 2-position and a methyl group at the 4-position. [] Detailed spectroscopic characterization has been performed using FTIR, FT-Raman, FT-NMR, and UV-visible techniques. [] Crystallographic data reveals that the molecule forms intermolecular N—H⋯N and N—H⋯S hydrogen bonds, contributing to its solid-state packing. []
Q2: How does this compound interact with metal ions, and what are the structural implications?
A2: Studies have shown that this compound acts as a ligand, coordinating with metal ions like Ag(I) and Cu(II) through its nitrogen atoms. [] X-ray diffraction analysis of silver complexes reveals coordination through the endocyclic nitrogen, leading to distorted trigonal or polymeric structures depending on the specific ligand and reaction conditions. []
Q3: What are the applications of this compound in analytical chemistry?
A3: Derivatives of this compound, specifically Schiff bases, have been explored as chromogenic reagents for spectrophotometric determination of copper. [] These Schiff bases form 1:2 metal-ligand complexes with copper at specific pH conditions, enabling sensitive and selective detection of the metal ion. []
Q4: How is this compound used in the synthesis of other compounds?
A4: This compound serves as a crucial intermediate in the synthesis of 5-methyl-1,2,4-triazolo(3,4-b)benzothiazole, a known fungicide. [, ] The synthesis typically involves the initial formation of (2-methylphenyl)thiourea, followed by its conversion to this compound and subsequent cyclization reactions. [, ]
Q5: What are the adsorption properties of this compound?
A5: Research indicates that this compound effectively adsorbs onto various functionalized hyper-cross-linked resins. [] This adsorption process involves both physical and irreversible chemical interactions, with the specific adsorption enthalpy depending on the resin's functional group. [] Notably, phthalic anhydride-modified resin can be regenerated using a HCl/methanol solution after reaching adsorption equilibrium. []
Q6: How does this compound interact with silver surfaces, and what insights do surface-enhanced Raman scattering (SERS) studies provide?
A6: SERS investigations demonstrate that this compound adsorbs onto colloidal silver particles. [] The appearance of a Ag-N stretching frequency in the SERS spectra, along with the enhancement of in-plane vibrational modes, suggests that the molecule interacts with the silver surface through the lone pair electrons of both nitrogen atoms, adopting a near-vertical orientation. [] Theoretical calculations using DFT and RHF methods further support these experimental observations. []
Q7: Has this compound been studied for its potential environmental impact?
A7: While limited information is available on the specific environmental impact of this compound, research on the related pesticide Dufulin, which utilizes this compound as a key structural component, provides insights into its biotic and abiotic degradation pathways in soil environments. [] Further research is needed to fully assess the ecological effects and potential mitigation strategies for this compound.
Q8: What analytical methods are employed for the detection and quantification of this compound?
A8: High-performance liquid chromatography (HPLC) is a key analytical method used for quantifying this compound. [] This method offers good linearity, precision, and accuracy, with a reported limit of detection of 0.25 ng. [] Further research and validation are crucial to ensuring the reliability and robustness of analytical techniques used for monitoring this compound in various matrices.
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